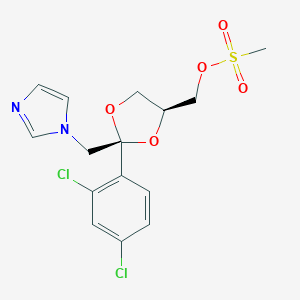

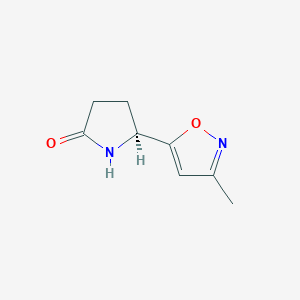

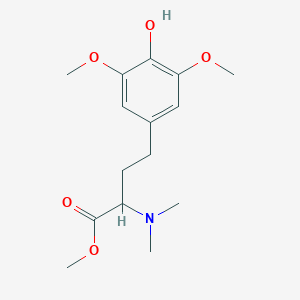

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one is a chemical compound that is widely used in scientific research. It is a chiral pyrrolidinone derivative that has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Antiviral Research

The compound has been explored for its potential in antiviral research. A related compound, an irreversible inhibitor of human rhinovirus (HRV) 3C protease, demonstrated potent antiviral activity against all HRV serotypes and related picornaviruses in cell-based assays. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming the mechanism of its antiviral activity. Such studies highlight the potential of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one derivatives in the development of new antiviral drugs (Patick et al., 2005).

2. Photoinduced Tautomerization

Investigations into photoinduced tautomerization have utilized derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one to study proton transfer processes. These studies provide insights into excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer, contributing valuable information to the field of photochemistry (Vetokhina et al., 2012).

3. Organocatalytic Processes

Derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been used in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been employed in continuous-flow aldol reactions, demonstrating the potential of these compounds in environmentally benign catalysis (Bortolini et al., 2012).

4. Synthesis of Pyrrolidin-2-ones

The synthesis of 1,5-disubstituted pyrrolidin-2-ones, which include derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one, has been explored for their potential in various applications. These compounds are synthesized via nucleophilic substitution, demonstrating the chemical versatility of the parent compound (Katritzky et al., 2000).

5. Anticancer Research

In the search for new anticancer agents, derivatives of (S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one have been synthesized and tested for their efficacy in experimental models of cancer, including diffuse malignant peritoneal mesothelioma. These compounds have shown promise in reducing cell proliferation and inducing apoptotic responses, suggesting a potential role in cancer therapy (Carbone et al., 2013).

properties

IUPAC Name |

(5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(12-10-5)6-2-3-8(11)9-6/h4,6H,2-3H2,1H3,(H,9,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJNGHUXJVMXRT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H]2CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-(3-Methylisoxazol-5-yl)pyrrolidin-2-one | |

CAS RN |

163849-08-9 |

Source

|

| Record name | (5S)-5-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)